

An In-depth Technical Guide to the Spectral Characteristics of Solvent Red 195

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Solvent Red 195, a monoazo dye, is a synthetic colorant recognized for its vibrant bluish-red hue and robust performance in industrial applications. While extensively utilized in the polymer and textile industries for its excellent heat and light stability, its spectral properties and potential applications within life sciences research, particularly in areas such as biological imaging and drug development, are not well-documented in publicly available scientific literature. This guide provides a comprehensive overview of the currently available technical data for Solvent Red 195 and outlines standard experimental protocols for the characterization of such dyes. Due to a significant lack of specific quantitative spectral data and established biological applications for Solvent Red 195, this document also serves to highlight the existing knowledge gap and provide a framework for its potential future investigation.

Introduction

Solvent Red 195, also known by commercial names such as Transparent Red 2B and Thermoplast Red 454, is classified as a solvent dye, indicating its solubility in organic solvents and its application in coloring hydrophobic substances.[1] Its primary industrial use lies in the coloration of a wide array of plastics, including polystyrene (PS), acrylonitrile butadiene styrene (ABS), polymethyl methacrylate (PMMA), polycarbonate (PC), and polyethylene terephthalate (PET), as well as in synthetic fibers.[1][2][3][4] The dye is noted for its high tinting strength, good migration resistance, and exceptional stability against heat and light.[4][5]



Despite its prevalence in materials science, there is a conspicuous absence of **Solvent Red 195** in academic and research databases pertaining to biological or medical applications. While some related compounds, broadly termed "solvent dyes," have found utility as fluorescent probes or biomarkers, specific evidence for such applications of **Solvent Red 195** is currently unavailable.[6]

Physicochemical Properties

A summary of the known physicochemical properties of **Solvent Red 195** is presented in Table 1. It is important to note that there are conflicting reports regarding its molecular formula in commercial literature, which presents a challenge for in-depth theoretical and experimental analysis.

Property	Value	References
C.I. Name	Solvent Red 195	[7]
CAS Number	164251-88-1	[1]
Chemical Class	Monoazo dye	[7]
Appearance	Bluish-red powder	[1]
Melting Point	216 °C	[1]
Density	1.29 g/cm ³	[5]

Spectral Characteristics: A Knowledge Gap

A thorough review of scientific literature and chemical databases reveals a significant lack of quantitative data on the spectral characteristics of **Solvent Red 195**. Key photophysical parameters, including its maximum absorption wavelength (λ max), molar absorptivity (ϵ), fluorescence emission spectrum, and quantum yield (Φ), are not publicly documented.

While a related compound, Reactive Red 195, has a reported absorption maximum at 542 nm, it is crucial to distinguish this from **Solvent Red 195** as they are distinct chemical entities. The fluorescent properties of a dye marketed as "Solvent red BB," a synonym for **Solvent Red 195**, have been qualitatively mentioned, but no quantitative data has been provided to substantiate this.[6]



The absence of this fundamental data precludes a detailed discussion of the dye's potential for applications in fluorescence-based assays, microscopy, or as a spectral probe in biological systems.

Experimental Protocols for Spectral Characterization

For researchers interested in characterizing the spectral properties of **Solvent Red 195** or similar dyes, the following standard experimental protocols are recommended.

UV-Visible Absorption Spectroscopy

This technique is employed to determine the absorption spectrum and the wavelength of maximum absorbance (λ max) of a chromophore.

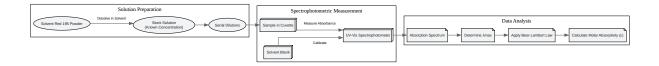
Methodology:

- Solvent Selection: Dissolve Solvent Red 195 in a suitable spectroscopic grade solvent (e.g., ethanol, methanol, or chloroform) in which it is fully soluble and stable.
- Preparation of Stock Solution: Prepare a stock solution of known concentration (e.g., 1 mg/mL).
- Serial Dilutions: Prepare a series of dilutions from the stock solution to determine a
 concentration that yields an absorbance value within the linear range of the
 spectrophotometer (typically 0.1 to 1.0).
- Spectrophotometer Setup: Use a dual-beam UV-Visible spectrophotometer. Fill a quartz cuvette with the pure solvent to be used as a reference blank.
- Data Acquisition: Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 300-800 nm).
- Determination of λmax: The wavelength at which the highest absorbance is recorded is the λmax.



Calculation of Molar Absorptivity (ε): Using the Beer-Lambert law (A = εcl), where A is the
absorbance at λmax, c is the molar concentration, and I is the path length of the cuvette
(typically 1 cm), the molar absorptivity can be calculated.

Below is a conceptual workflow for this process.



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Figure 1. Workflow for UV-Visible Absorption Spectroscopy.

Fluorescence Spectroscopy

This technique is used to measure the emission spectrum and determine the fluorescence quantum yield of a substance.

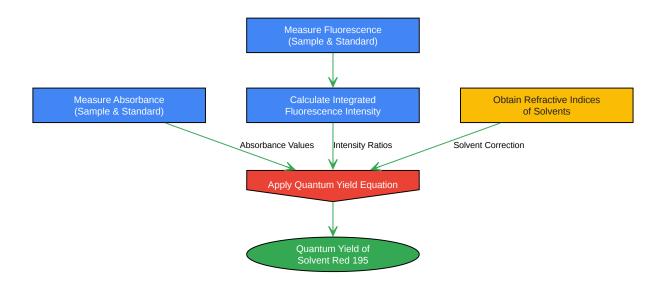
Methodology:

- Sample Preparation: Prepare a dilute solution of **Solvent Red 195** in a suitable solvent with an absorbance of approximately 0.1 at the excitation wavelength (determined from the absorption spectrum) to minimize inner filter effects.
- Instrumentation: Use a calibrated spectrofluorometer.
- Emission Spectrum Acquisition: Excite the sample at its λmax and record the fluorescence emission over a wavelength range longer than the excitation wavelength. The peak of this spectrum is the maximum emission wavelength.



- Quantum Yield Determination (Relative Method):
 - Select a well-characterized fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region (e.g., Rhodamine 6G or Rhodamine 101).
 - Prepare a solution of the standard with the same absorbance at the same excitation wavelength as the sample.
 - Measure the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard under identical experimental conditions.
 - Calculate the quantum yield of the sample using the following equation: Φ _sample = Φ _std * (I_sample / I_std) * (η_sample² / η_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, and η is the refractive index of the solvent.

The logical relationship for determining the relative quantum yield is depicted below.



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Figure 2. Determination of Relative Fluorescence Quantum Yield.



Potential Applications in Research and Drug Development: Avenues for Future Investigation

Given the lack of established biological applications for **Solvent Red 195**, its potential in the life sciences remains speculative. However, based on the properties of other solvent dyes, several areas of investigation could be proposed:

- Lipid Droplet Staining: Due to its hydrophobicity, Solvent Red 195 could potentially be explored as a stain for intracellular lipid droplets, which are of increasing interest in metabolic research and drug development.
- Non-polar Environment Probing: If found to be fluorescent, its emission properties in different solvent polarities could be characterized to assess its utility as a probe for hydrophobic pockets in proteins or cellular membranes.
- Component of FRET-based Sensors: A well-characterized absorption and emission profile could allow for its consideration as a potential acceptor or donor in a Förster Resonance Energy Transfer (FRET) pair for the development of novel biosensors.

Conclusion

Solvent Red 195 is a commercially significant dye with well-defined applications in the materials industry. However, a significant information gap exists regarding its detailed spectral characteristics and its potential for use in biological research and drug development. The lack of publicly available data on its absorption, emission, and quantum yield properties currently limits its consideration for such applications. The experimental protocols outlined in this guide provide a roadmap for the systematic characterization of this and other similar dyes, which would be a prerequisite for exploring their utility in the life sciences. Future research into the photophysical properties of **Solvent Red 195** is necessary to determine if its utility can be expanded beyond its current industrial applications into the realms of biological imaging and sensing.

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